REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][C:9](=[O:12])[CH2:10]Cl.[H-].[Na+].Cl.C(OCC)C>CN(C)C=O>[O:8]1[C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[O:1][CH2:10][C:9]1=[O:12] |f:1.2|
|
Name
|
|
Quantity
|
161.5 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC=C1)OC(CCl)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
20.88 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the ending of the addition
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
CUSTOM
|
Details
|
followed by hydrolysis in which the reaction mixture
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried with sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
was concentrated by evaporation
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |